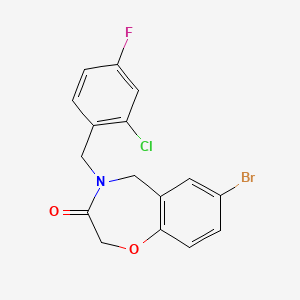

![molecular formula C13H23NO4 B2904821 1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid CAS No. 676355-72-9](/img/structure/B2904821.png)

1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

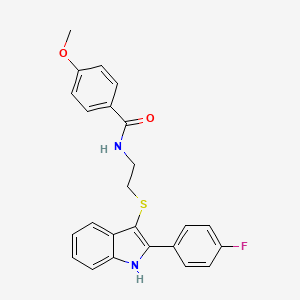

“1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 676355-72-9 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The compound can be synthesized using tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The InChI code for the compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in reactions related to the tert-butyloxycarbonyl (BOC) group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 257.33 . It is a powder that is stored at room temperature .科学的研究の応用

Organic Synthesis Enhancements

- The compound has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high efficiency under mild conditions, demonstrating its versatility in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Medicinal Chemistry Applications

- In the domain of medicinal chemistry , functionalized amino acid derivatives have been synthesized using similar chemical scaffolds for evaluating their cytotoxicity against human cancer cell lines. This research underscores the potential of derivatives of the compound in designing new anti-cancer agents. Specifically, certain derivatives exhibited promising cytotoxicity in ovarian and oral cancers, highlighting their significance in drug development efforts (Kumar et al., 2009).

Material Science and Engineering

- The compound and its derivatives have been applied in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides display noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films. They exhibit thermal stability with high glass transition temperatures and are resistant to weight loss at elevated temperatures, indicating their applicability in creating advanced materials (Hsiao, Yang, & Chen, 2000).

Chemical Engineering and Sustainable Technologies

- Research has also explored the carbonylation of dimethyl ether to methyl acetate catalyzed by acidic zeolites using mechanisms related to the compound's structural features. This process presents an environmentally friendly and efficient method for converting methanol and dimethyl ether into valuable esters, demonstrating the compound's role in sustainable chemical processes (Cheung, Bhan, Sunley, & Iglesia, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

作用機序

Target of Action

The primary target of 1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its target amines through a process known as protection . The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a BOC-protected amine, which can then undergo further reactions without affecting the amine group .

Biochemical Pathways

The compound affects the biochemical pathway of amine synthesis . By protecting the amine group, it allows for the selective reaction of other functional groups in the molecule . This is particularly useful in multi-step synthesis processes, where the amine group needs to be preserved while other reactions take place .

Pharmacokinetics

As a protecting group, it is likely to be removed during the course of the chemical reactions . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the compound’s action is the formation of a BOC-protected amine . This protected amine can then undergo further reactions without the amine group being affected . After the desired reactions have taken place, the BOC group can be removed to yield the final product .

Action Environment

The action of this compound is influenced by several environmental factors. The addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of a strong acid . Temperature and solvent can also affect the efficiency of these reactions .

特性

IUPAC Name |

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTJLSKZSPOCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

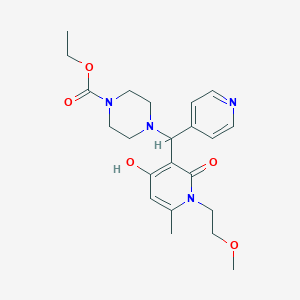

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)

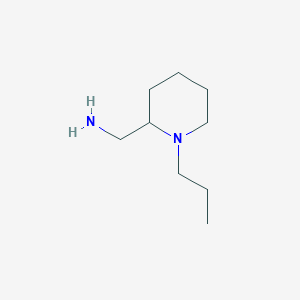

![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)